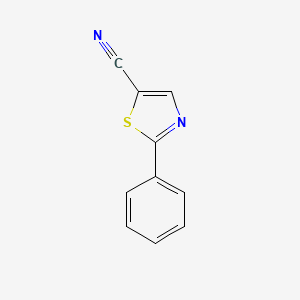
2-Phenylthiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthiazole-5-carbonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylthiazole-5-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For instance, it may inhibit the activity of Sortase A, an enzyme involved in bacterial virulence, thereby preventing biofilm formation and bacterial infection . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, leading to the inhibition of enzymatic activity or modulation of receptor function .
Comparación Con Compuestos Similares
Thiazole: A parent compound with a similar structure but lacking the phenyl and cyano substituents.
2-Aminothiazole: Contains an amino group at the 2-position instead of a phenyl group.
2-Phenylthiazole: Lacks the cyano group at the 5-position.
Uniqueness: 2-Phenylthiazole-5-carbonitrile is unique due to the presence of both the phenyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold for drug development and materials science .
Propiedades
Fórmula molecular |
C10H6N2S |
|---|---|
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
2-phenyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H |
Clave InChI |
WWXLKEBIPGRETE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


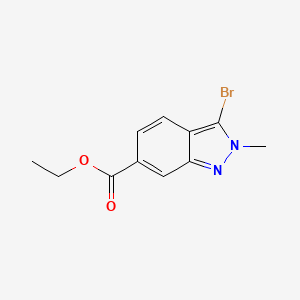
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
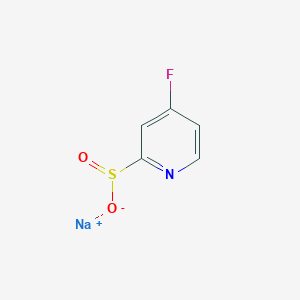
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
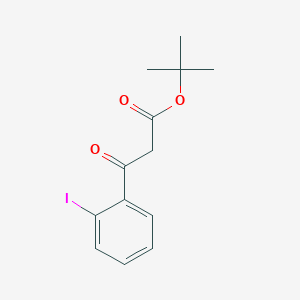
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
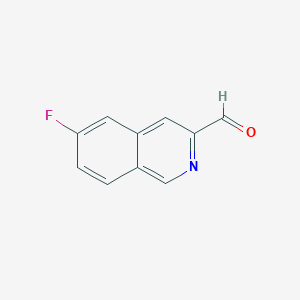
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
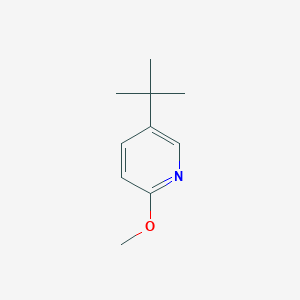
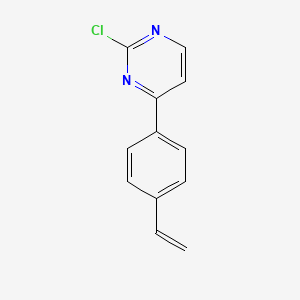
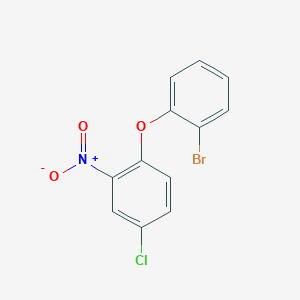
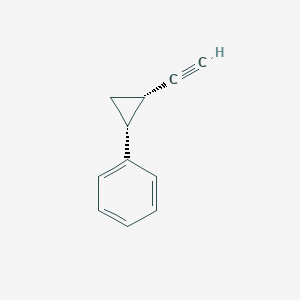
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
